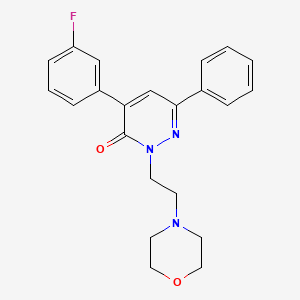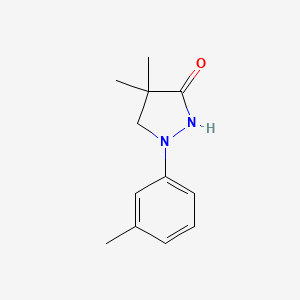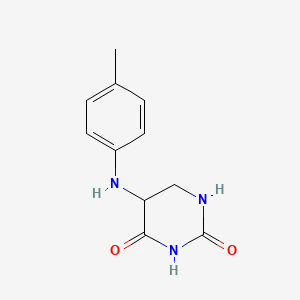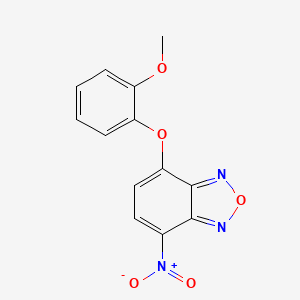
4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the reaction of 2-methoxyphenol with 7-nitrobenzo[c][1,2,5]oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amino derivatives from the reduction of the nitro group.
科学的研究の応用
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Agriculture: Investigated for its potential as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antifungal properties.
1,2,5-Oxadiazole: Studied for its potential in materials science and medicinal chemistry.
Uniqueness
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
683273-20-3 |
|---|---|
分子式 |
C13H9N3O5 |
分子量 |
287.23 g/mol |
IUPAC名 |
4-(2-methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O5/c1-19-9-4-2-3-5-10(9)20-11-7-6-8(16(17)18)12-13(11)15-21-14-12/h2-7H,1H3 |
InChIキー |
ILWGXZVYAOXFGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


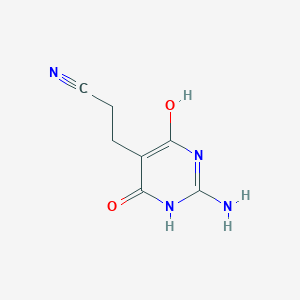
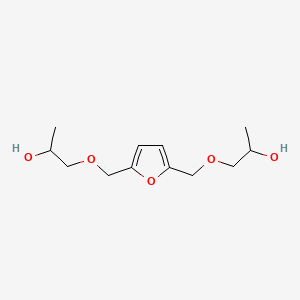
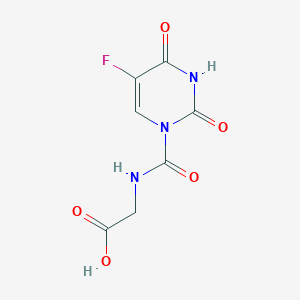
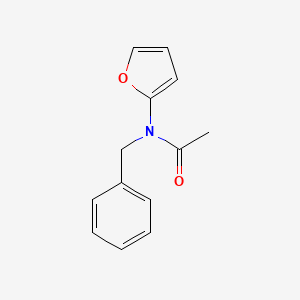
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
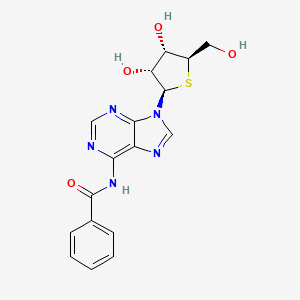
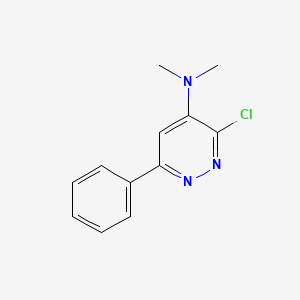

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
